molecular formula C10H14N2O3 B1391703 Methyl 3-oxo-3-(1-propyl-1H-pyrazol-4-yl)propanoate CAS No. 1229624-80-9

Methyl 3-oxo-3-(1-propyl-1H-pyrazol-4-yl)propanoate

Cat. No.: B1391703
CAS No.: 1229624-80-9
M. Wt: 210.23 g/mol
InChI Key: GHBCJQJUHPJYEG-UHFFFAOYSA-N
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Description

Methyl 3-oxo-3-(1-propyl-1H-pyrazol-4-yl)propanoate is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring and a propionic acid ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-oxo-3-(1-propyl-1H-pyrazol-4-yl)propanoate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated with a propyl group using an alkyl halide in the presence of a base such as potassium carbonate.

    Esterification: The final step involves the esterification of the propionic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-3-(1-propyl-1H-pyrazol-4-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are employed.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Methyl 3-oxo-3-(1-propyl-1H-pyrazol-4-yl)propanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-oxo-3-(1-propyl-1H-pyrazol-4-yl)propanoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxo-3-(1-ethyl-1H-pyrazol-4-yl)-propionic acid methyl ester
  • 3-Oxo-3-(1-methyl-1H-pyrazol-4-yl)-propionic acid methyl ester

Uniqueness

Methyl 3-oxo-3-(1-propyl-1H-pyrazol-4-yl)propanoate is unique due to its specific alkyl substitution on the pyrazole ring. This structural feature may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

methyl 3-oxo-3-(1-propylpyrazol-4-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-3-4-12-7-8(6-11-12)9(13)5-10(14)15-2/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBCJQJUHPJYEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C=N1)C(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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